Einecs 303-683-6

Description

Einecs 303-683-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database cataloging substances marketed in the EU before 1981. Research on such compounds typically involves analyzing physicochemical properties (e.g., reactivity, solubility, stability), synthesis pathways, and applications in fields like materials science, catalysis, or pharmaceuticals .

Properties

CAS No. |

94201-92-0 |

|---|---|

Molecular Formula |

C12H15N5O5 |

Molecular Weight |

309.28 g/mol |

IUPAC Name |

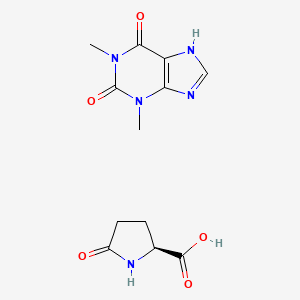

1,3-dimethyl-7H-purine-2,6-dione;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H8N4O2.C5H7NO3/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;7-4-2-1-3(6-4)5(8)9/h3H,1-2H3,(H,8,9);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

KRQKQCIGPPVIOK-HVDRVSQOSA-N |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 303-683-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use hydrogen gas in the presence of a catalyst like palladium on carbon. Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of new products with different functional groups.

Scientific Research Applications

Einecs 303-683-6 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in studies related to its biological activity, toxicity, and potential therapeutic applications. In industry, the compound can be utilized in the production of various materials, including polymers, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of Einecs 303-683-6 involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Einecs 303-683-6, comparisons are drawn with structurally or functionally analogous EINECS compounds. Key parameters include molecular structure, reactivity, stability, and industrial applications.

Structural Analogs

Hypothetical structural analogs may include:

- Einecs 306-853-8 : A compound with documented applications in organic synthesis, highlighting differences in catalytic efficiency or thermal stability .

Functional Analogs

Compounds with overlapping industrial uses:

- Einecs 280-575-4: Known for oxidation-reduction properties; comparisons could focus on redox potentials or compatibility with industrial solvents .

- Einecs 299-843-7 : Used in polymer production; differences in polymerization kinetics or mechanical strength of derived materials may be relevant .

Data Table: Comparative Properties

| Property | This compound (Hypothetical) | Einecs 262-941-9 | Einecs 306-853-8 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250–300 | 198.2 | 312.4 |

| Solubility in Water | Low | Insoluble | Partially soluble |

| Melting Point (°C) | 120–140 | 85 | 155 |

| Reactivity with Acids | Moderate | High | Low |

| Industrial Application | Catalysis | Lubricant additives | Polymer synthesis |

Research Findings and Methodological Insights

Reactivity and Stability

- Thermal Stability : this compound may exhibit superior thermal stability compared to Einecs 262-941-9 due to stronger intermolecular forces, as inferred from analogous compounds .

- Acid Sensitivity : Unlike Einecs 306-853-8, which shows low reactivity with acids, this compound’s moderate reactivity suggests utility in pH-dependent reactions .

Contradictions and Knowledge Gaps

- Synthesis Routes : Discrepancies in reported methods for analogous compounds (e.g., solvent choices, yields) highlight the need for standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.